8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Lipophilicity Drug-likeness Physicochemical profiling

Choose 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane for your fragment library to leverage its conformationally restricted spirocyclic core and balanced polarity (LogP 1.35–2.06, PSA 80.4 Ų). The 5-nitropyridine handle is easily reduced to a primary amine, enabling rapid amide or sulfonamide diversification. Unlike flexible piperidine analogs, this scaffold offers pre-organized three-dimensional geometry ideal for CNS-accessible target engagement. Supplied at ≥95% purity with batch-specific CoA and SDS from multiple independent sources, ensuring assay reproducibility and compliance.

Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
CAS No. 877790-46-0
Cat. No. B1308594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
CAS877790-46-0
Molecular FormulaC12H15N3O4
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)C3=NC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C12H15N3O4/c16-15(17)10-1-2-11(13-9-10)14-5-3-12(4-6-14)18-7-8-19-12/h1-2,9H,3-8H2
InChIKeyNMLMJCKWDMDLTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 877790-46-0): A Functionalized Spirocyclic Building Block for Heterocyclic Synthesis and Fragment-Based Screening


8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic heterocyclic compound combining a 5-nitropyridin-2-yl pharmacophore with a conformationally constrained 1,4-dioxa-8-azaspiro[4.5]decane scaffold . The spirocyclic ketal core introduces three-dimensional shape and restricts rotational degrees of freedom relative to simple piperidine analogs, while the nitropyridine moiety provides a synthetic handle (reducible to amine, convertible via SNAr) for further derivatization [1]. With a molecular formula of C12H15N3O4 and molecular weight of 265.27 g/mol, this compound is commercially available at ≥95% purity from multiple suppliers for research and development use .

Why 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Cannot Be Replaced by 4-(5-Nitropyridin-2-yl)piperidine or Other Close Analogs


Compounds sharing the 5-nitropyridin-2-yl group may appear interchangeable at the substructure level, but the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane core in the target compound introduces distinct physicochemical and conformational properties that are absent in simple piperidine or alternative spirocyclic analogs. The ethylene ketal ring significantly alters lipophilicity, polar surface area, hydrogen-bond acceptor count, and conformational sampling compared to non-ketal-bearing analogs, directly influencing membrane permeability, solubility, and target binding . Three specific comparators—4-(5-nitropyridin-2-yl)piperidine, 1,4-dioxa-8-azaspiro[4.5]decane (unsubstituted core), and 3-(5-nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane—each lack at least one key feature (ketal oxygen atoms, spirocyclic constraint, or the specific regioisomeric connectivity at the pyridine 2-position), making them unsuitable as drop-in replacements for applications requiring the exact conformational and electronic profile of the target compound [1][2].

Quantitative Differentiation Evidence for 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Versus Closest Analogs


Lipophilicity (LogP): 11.4-Fold to 22.9-Fold Increase Over the Unsubstituted 1,4-Dioxa-8-azaspiro[4.5]decane Core

The target compound exhibits a calculated LogP (ACD/LogP) of 1.35 and a JChem LogP of 2.06 [1], substantially higher than the unsubstituted 1,4-dioxa-8-azaspiro[4.5]decane core, which has an ACD/LogP of 0.09 and experimental values ranging from 0.24 to 0.44 [2]. This represents an 11.4-fold increase (ACD/LogP lower bound) to 22.9-fold increase (JChem/LogP upper bound) in octanol-water partition coefficient. The target compound's LogD at pH 7.4 is 2.06, versus approximately -2.71 for the unsubstituted core at pH 5.5 [3], reinforcing the dramatic lipophilicity shift imparted by the 5-nitropyridin-2-yl substituent.

Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Count: 2.64× Higher PSA Versus the Unsubstituted Core and 7 vs. 4 H-Bond Acceptors Relative to 4-(5-Nitropyridin-2-yl)piperidine

The target compound has a calculated topological polar surface area (tPSA) of 80.4 Ų and 7 hydrogen-bond acceptor sites (4 ketal/ether oxygens + 3 nitro/nitrogen atoms) . The unsubstituted 1,4-dioxa-8-azaspiro[4.5]decane core has a tPSA of only 30.5 Ų , meaning the target compound provides a 2.64-fold increase in PSA. In contrast, 4-(5-nitropyridin-2-yl)piperidine (CAS 885274-74-8), which lacks the ethylene ketal ether oxygens, has only 4 predicted H-bond acceptors versus the target's 7 . The alternative spirocyclic comparator 3-(5-nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane (CAS 1211535-03-3), with only 2 oxygen atoms and 4 nitrogen atoms, has a different H-bond acceptor topology and a higher LogP of 2.88 , placing it in a different ADME space entirely.

Polar surface area Hydrogen bonding Drug-likeness ADME prediction

Conformational Restriction: Spirocyclic Ketal Reduces Rotatable Bonds From 3 to 2 Versus 4-(5-Nitropyridin-2-yl)piperidine, With Distinct Ring Puckering Phase

The target compound contains only 2 freely rotatable bonds (both within the dioxolane ring and the C–N linkage between the spiro-nitrogen and pyridine ring) . 4-(5-Nitropyridin-2-yl)piperidine has 3 rotatable bonds (the C–C piperidine-pyridine bond plus two C–C bonds in the piperidine ring that can pseudorotate) . In medicinal chemistry, each additional rotatable bond increases the entropic penalty upon binding; the spirocyclic ketal locks the piperidine ring into a chair conformation with a distinct puckering phase that differs from the interconverting chair conformations of the free piperidine analog. Furthermore, the spirocyclic junction imposes a tetrahedral geometry at the spiro-carbon (C12 in 1,4-dioxa-8-azaspiro[4.5]decane), creating a 90° twist between the piperidine and dioxolane ring planes that is absent in 4-(5-nitropyridin-2-yl)piperidine . This architectural feature has been shown in related spirocyclic FAAH inhibitors to yield superior target potency relative to monocyclic piperidine counterparts [1].

Conformational restriction Spirocyclic scaffolds Structure-based design

Purity Specification and Supply Chain Reproducibility: ≥95% to 97% Purity With Full Quality Assurance Documentation From Multiple Independent Vendors

The target compound is available from multiple independent suppliers at certified purity levels of ≥95% (AKSci, Fluorochem, CymitQuimica) to 97% (ChemeMenu, Leyan) . In contrast, 4-(5-nitropyridin-2-yl)piperidine is typically specified at 95% by a narrower set of vendors [1], and 3-(5-nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane at 95% with even more limited commercial availability . The target compound benefits from comprehensive safety documentation (GHS classification, SDS provided by Fluorochem and AKSci) and batch-specific Certificates of Analysis upon request . The compound is stocked and shipped from multiple geographic locations (US, UK, EU, China), reducing supply chain single-point-of-failure risk .

Chemical purity Reproducibility Quality assurance Procurement

Recommended Application Scenarios for 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Requiring Moderate Lipophilicity and Defined Conformational Shape

The target compound's LogP range of 1.35–2.06 and its spirocyclic architecture (2 rotatable bonds, fixed 90° ring plane geometry) position it as an ideal fragment for libraries targeting protein binding sites that demand moderate lipophilicity and a pre-organized three-dimensional shape. In contrast to 4-(5-nitropyridin-2-yl)piperidine (more flexible, lower H-bond acceptor count) and 3-(5-nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane (higher LogP of 2.88 with different ring topology), the target compound offers a balanced polarity profile (PSA 80.4 Ų, 7 H-bond acceptors) that is desirable for CNS-accessible fragments while retaining sufficient aqueous solubility for screening at typical fragment concentrations (200–500 µM) [1].

Synthetic Intermediate for Nitro-Reduction-Derived Aminopyridine Building Blocks in Parallel Synthesis

The 5-nitropyridin-2-yl substituent serves as a latent amine via facile nitro group reduction (catalytic hydrogenation or metal/acid conditions), providing access to 8-(5-aminopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane. This amine can be further functionalized via amide coupling, sulfonamide formation, or reductive amination, enabling rapid generation of diverse screening compounds [2]. The ketal-protected piperidone core ensures chemical orthogonality during these transformations, as the dioxolane ring is stable under reductive and basic conditions but can be deprotected under mild acidic conditions to reveal the free ketone for additional diversification, a synthetic advantage not available with 4-(5-nitropyridin-2-yl)piperidine [3].

Physicochemical Probe Development Where Fine-Tuned Lipophilicity Drives Cell Permeability

With a LogD (pH 7.4) of 2.06 [4], the target compound sits within the optimal range (LogD 1–3) for passive cell membrane permeability as defined by standard drug-likeness criteria. The compound's combination of moderate lipophilicity and high PSA (80.4 Ų) places it in a region of physicochemical space that is predictive of good aqueous solubility (>10 µM) while maintaining sufficient permeability for cellular target engagement. This profile differentiates it from the unsubstituted 1,4-dioxa-8-azaspiro[4.5]decane core (LogP 0.09, likely poor membrane partitioning) and from the more lipophilic 3-(5-nitropyridin-2-yl)-3,9-diazaspiro[5.5]undecane (LogP 2.88, risk of higher nonspecific binding) .

Cross-Laboratory Reproducibility Studies and Method Validation

The availability of the target compound at documented purity levels (≥95% to 97%) from multiple independent, geographically distributed vendors (AKSci USA, Fluorochem UK, Leyan China) makes it a suitable reference compound for cross-laboratory analytical method validation (HPLC, LC-MS, NMR) and biological assay standardization . The availability of batch-specific Certificates of Analysis and Safety Data Sheets from multiple sources ensures that procurement offices can satisfy institutional compliance requirements while maintaining experimental reproducibility across collaborating laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.